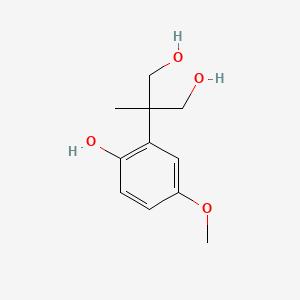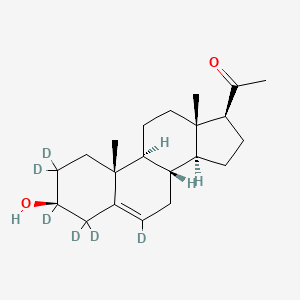
Pregnenolone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnenolone-d6 is a stable isotope-labeled form of pregnenolone, a naturally occurring steroid hormone. Pregnenolone serves as a precursor in the biosynthesis of various steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. The "d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pregnenolone-d6 can be synthesized through chemical reactions involving pregnenolone and deuterium-labeled reagents. The process typically involves the use of deuterium gas or deuterated solvents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure high purity and yield of the labeled compound, making it suitable for various research and analytical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Pregnenolone-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or iodine.
Major Products Formed:
Oxidation: Formation of this compound-3,20-dione.
Reduction: Reduction of double bonds to produce this compound-3β-ol.
Substitution: Introduction of halogen atoms at various positions on the steroid ring structure.
Wissenschaftliche Forschungsanwendungen
Pregnenolone-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studying steroid hormone biosynthesis and metabolism.
Medicine: Investigating the role of pregnenolone in neurosteroid activity and its potential therapeutic effects.
Industry: Quality control and validation of analytical methods in pharmaceuticals.
Wirkmechanismus
Pregnenolone-d6 exerts its effects through its role as a precursor to various steroid hormones. It is involved in the biosynthesis of hormones that regulate a wide range of physiological processes, including stress response, immune function, and reproductive health. The molecular targets and pathways involved include steroidogenic enzymes and hormone receptors.
Vergleich Mit ähnlichen Verbindungen
Pregnenolone-d6 is similar to other deuterium-labeled steroids, such as deuterium-labeled DHEA and progesterone. its unique isotopic labeling allows for more accurate and reliable research applications. Other similar compounds include:
DHEA-d6: Another steroid hormone precursor with deuterium labeling.
Progesterone-d6: A deuterium-labeled form of progesterone used in similar research applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,8D2,12D2,15D |
InChI-Schlüssel |
ORNBQBCIOKFOEO-NKURGQCQSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4C(=O)C)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
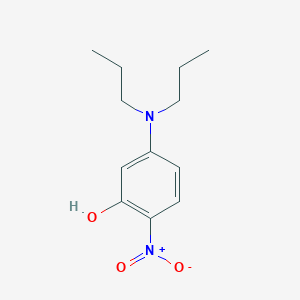
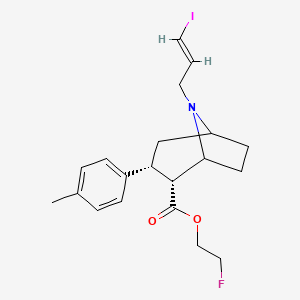
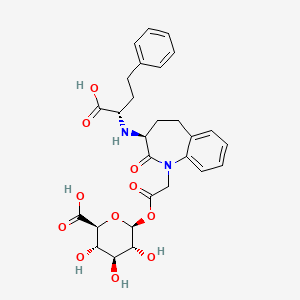
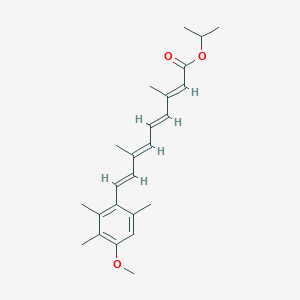
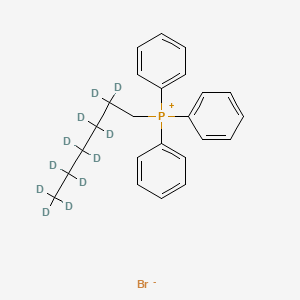
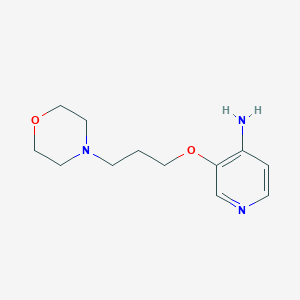
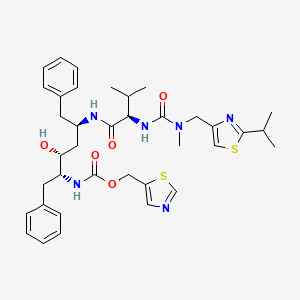
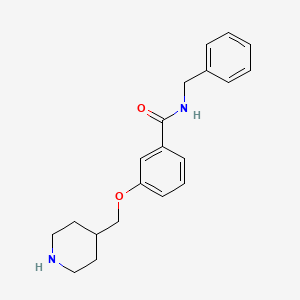


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
